2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4S/c1-13(2)12-24(21,22)16-7-9-19(10-8-16)17(20)11-23-15-5-3-14(18)4-6-15/h3-6,13,16H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEWHURATVYTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
The synthesis begins with the sulfonylation of piperidine using isobutylsulfonyl chloride under Schotten-Baumann conditions:
Piperidine + Isobutylsulfonyl chloride → 4-(Isobutylsulfonyl)piperidine
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → RT (12 hr)
- Yield: 78–82%
Critical Observations :
Alternative Pathways
Patent literature describes a two-step oxidation sequence for sulfone synthesis:
- Thioether Formation : Piperidine + Isobutylthiol → 4-(Isobutylthio)piperidine
- Oxidation : mCPBA (3 equiv) in DCM at 0°C → Sulfone (89% yield)
While effective, this method introduces additional purification challenges due to sulfoxide intermediates.
Preparation of 2-(4-Fluorophenoxy)acetyl Electrophiles
Chloroacetylation of 4-Fluorophenol
The 4-fluorophenoxy group is introduced via nucleophilic aromatic substitution:
4-Fluorophenol + Chloroacetyl chloride → 2-Chloro-1-(4-fluorophenoxy)ethanone
- Solvent: Acetone
- Base: K₂CO₃ (2.0 equiv)
- Temperature: Reflux (6 hr)
- Yield: 68%
Structural Validation :
Bromoacetyl Variants
Replacing chloroacetyl chloride with bromoacetyl bromide enhances electrophilicity:
4-Fluorophenol + Bromoacetyl bromide → 2-Bromo-1-(4-fluorophenoxy)ethanone
Advantages :
Trade-offs :
Final Coupling Reaction
Nucleophilic Displacement
The critical C–N bond forms via SN2 displacement:
2-Bromo-1-(4-fluorophenoxy)ethanone + 4-(Isobutylsulfonyl)piperidine → Target Compound
- Solvent: DMF
- Base: K₂CO₃ (3.0 equiv)
- Temperature: 80°C (8 hr)
- Yield: 65%
Mechanistic Insights :
Microwave-Assisted Coupling
Recent advances employ microwave irradiation to accelerate the reaction:
- Power: 150 W
- Temperature: 120°C
- Time: 30 min
- Yield: 73%
Benefits :
Analytical Characterization
Spectroscopic Data
- δ 1.08 (d, J = 6.8 Hz, 6H, (CH₃)₂CH)
- δ 3.25–3.18 (m, 4H, piperidine H)
- δ 4.79 (s, 2H, OCH₂CO)
- δ 7.15–6.89 (m, 4H, ArH)
HRMS (ESI+):
Purity Assessment
- Column: C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: MeCN/H₂O (70:30)
- Retention Time: 6.8 min
- Purity: 98.6%
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Halogen Displacement) | Route B (Sulfonylation Last) |
|---|---|---|
| Overall Yield | 52% | 41% |
| Step Count | 3 | 4 |
| Scalability | >100 g demonstrated | Limited to 10 g scale |
| Byproduct Formation | <5% | 12–15% |
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
- Process Mass Intensity (PMI) : 28.6 kg/kg product
- E-Factor : 19.4 (solvent waste dominates)
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the piperidinyl ethanone moiety can interact with active sites or allosteric sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Differences: Replaces the piperidine-isobutylsulfonyl group with a triazole-thioether and phenylsulfonylphenyl moiety. Contains a 2,4-difluorophenyl substituent instead of 4-fluorophenoxy.
- Synthesis : Prepared via α-halogenated ketone and triazole coupling under sodium ethoxide catalysis .
- Implications: The triazole-thioether system may enhance metabolic stability compared to the target compound’s piperidine core.
Structural Analog 2: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Key Differences: Features a tetrazole ring instead of the fluorophenoxy group. Lacks sulfonyl substituents, relying on aryl groups for electronic modulation.
- Synthesis : Involves chloroacetyl chloride intermediates and piperidine nucleophilic substitution .
- Implications: Tetrazoles are known for high chemical stability and hydrogen-bonding capacity, which may improve target binding compared to fluorophenoxy.
Structural Analog 3: 1-(4-(Ethylamino)piperidin-1-yl)ethanone
- Key Differences: Substitutes isobutylsulfonyl with ethylamino, introducing a basic amine group. Lacks fluorophenoxy, reducing electronic effects from fluorine.
- Physicochemical Properties: Ethylamino increases polarity and hydrogen-bond donor capacity, contrasting with the electron-withdrawing isobutylsulfonyl group. Lower molecular weight (estimated ~250 g/mol) compared to the target compound (~350 g/mol) .
Structural Analog 4: 2-(4-Ethylpiperazin-1-yl)ethanone Derivatives
- Key Differences :
- Replaces piperidine with piperazine, introducing an additional nitrogen atom.
- Ethylpiperazine enhances flexibility and basicity.
Biological Activity
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H26FNO4S, with a molecular weight of 419.5 g/mol. The compound features a piperidine ring substituted with an isobutylsulfonyl group and a fluorophenoxy moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly as a selective serotonin reuptake inhibitor (SSRI). Research indicates that derivatives of similar structures can exhibit significant binding affinity to the serotonin reuptake transporter (SERT), which is essential in the treatment of depression and anxiety disorders.
Antidepressant Activity
Studies have shown that compounds structurally similar to this compound can act as SSRIs. For instance, research on related piperazine derivatives has indicated their potential as SSRIs with reduced side effects, particularly sexual dysfunction associated with traditional SSRIs .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties, particularly towards targets involved in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin in the synaptic cleft, enhancing mood and alleviating depressive symptoms.
Study 1: Serotonin Transporter Binding Affinity
In a comparative study of several piperazine derivatives, it was found that compounds similar to this compound displayed micromolar affinities for SERT, with IC50 values ranging from 1.45 µM to 9.56 µM . These findings suggest that modifications to the piperazine structure can enhance binding affinity and selectivity.
Study 2: Pharmacological Evaluation
A pharmacological evaluation demonstrated that certain derivatives exhibited improved safety profiles compared to traditional SSRIs. The combination of piperazine and fluorophenoxy groups was noted for reducing adverse effects while maintaining antidepressant efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Structure | TBD | SSRI |
| 3-(4-Fluorophenoxy)-2-phenylethyl piperazine | Structure | 3.27 | SSRI |
| 1-[2-(4-Fluorophenoxy)-2-phenylethyl]-piperazine | Structure | 9.56 | SSRI |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
